2-(Dicyanomethylene)indan-1,3-dione

概要

説明

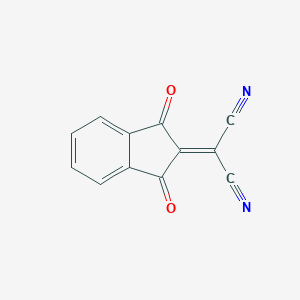

2-(Dicyanomethylene)indan-1,3-dione is a versatile organic compound with the molecular formula C12H4N2O2 It is known for its unique structure, which includes a dicyanomethylene group attached to an indan-1,3-dione core

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dicyanomethylene)indan-1,3-dione typically involves the reaction of indan-1,3-dione with malononitrile in the presence of a base. The reaction proceeds through a Knoevenagel condensation, where the active methylene group of malononitrile reacts with the carbonyl group of indan-1,3-dione to form the dicyanomethylene derivative .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically purified through recrystallization or chromatography techniques .

化学反応の分析

Types of Reactions

2-(Dicyanomethylene)indan-1,3-dione undergoes various chemical reactions, including:

Addition Reactions: It reacts with nucleophiles such as pyrrole and indole derivatives to form addition products at the dicyanomethylene carbon atom.

Substitution Reactions: The compound can undergo substitution reactions where the nitrile group is replaced by other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases (e.g., sodium hydroxide), nucleophiles (e.g., pyrrole, indole), and solvents (e.g., ethanol, water). The reactions are typically carried out under mild to moderate temperatures and may require catalysts to enhance the reaction rate .

Major Products Formed

The major products formed from the reactions of this compound include pyrrolyl- and indolyl (1,3-dioxo-2-indanyl)malononitriles, which are deeply colored compounds resulting from the addition of nucleophiles .

科学的研究の応用

Material Science

2-DMI has been explored as a potential building block for organic semiconductors and electronic materials. Its rigid planar structure and electron-withdrawing properties make it suitable for the following applications:

- Organic Field-Effect Transistors (OFETs) : Research indicates that 2-DMI can be utilized in the fabrication of OFETs due to its charge transport properties.

- Organic Light-Emitting Diodes (OLEDs) : Studies have shown that incorporating 2-DMI into OLED structures can enhance light emission efficiency.

Case Study : A study demonstrated that incorporating 2-DMI into a polymer matrix improved the electrical conductivity and thermal stability of the resulting material, suggesting its potential use in flexible electronic devices .

Medicinal Chemistry

The biological activities of 2-DMI have attracted attention for potential therapeutic applications:

- Antitumor Activity : Initial studies indicate that derivatives of 2-DMI exhibit promising results in inhibiting cancer cell proliferation. The compound's interaction with cellular macromolecules like DNA and proteins may lead to alterations in cellular functions, which is being investigated for drug development.

- Antimicrobial Properties : Research has shown that 2-DMI demonstrates antibacterial activity against various pathogens.

Case Study : In vitro studies revealed that certain derivatives of 2-DMI significantly inhibited the growth of specific cancer cell lines, highlighting its potential as a lead compound for anticancer drug development .

Electronics and Photovoltaics

The compound has also been studied for its role in dye-sensitized solar cells (DSSCs):

- Dye Sensitization : 2-DMI can be used as a dye in DSSCs due to its ability to absorb light effectively and facilitate electron transfer processes.

Case Study : An indoline dye combined with a carboxylated indan-1,3-dione moiety linked with hexylthiophene showed enhanced conversion efficiency when tested in DSSCs, indicating the potential of similar compounds like 2-DMI in photovoltaic applications .

作用機序

The mechanism of action of 2-(Dicyanomethylene)indan-1,3-dione involves its ability to act as an electron acceptor. The dicyanomethylene group enhances the electron-withdrawing properties of the compound, making it an excellent candidate for reactions with electron donors. This property is exploited in various applications, including the design of dyes and photoinitiators .

類似化合物との比較

Similar Compounds

Similar compounds to 2-(Dicyanomethylene)indan-1,3-dione include:

Indan-1,3-dione: A closely related compound with similar structural features but without the dicyanomethylene group.

Indanone: Another related compound used in the design of biologically active molecules.

Quinazolines: Compounds that share some structural similarities and are used in various synthetic applications.

Uniqueness

The uniqueness of this compound lies in its dicyanomethylene group, which imparts distinct electronic properties to the molecule. This makes it particularly useful in applications requiring strong electron acceptors, such as in the design of dyes for solar cells and photoinitiators for polymerization .

生物活性

2-(Dicyanomethylene)indan-1,3-dione is a synthetic compound derived from indan-1,3-dione, characterized by its unique structure featuring two dicyanomethylene groups. This compound has gained attention in the fields of medicinal chemistry and materials science due to its diverse biological activities, including antiviral, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and biochemical interactions.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₄N₂O₂. Its structure includes:

- An indan-1,3-dione core.

- Two dicyanomethylene groups that enhance its electronic properties.

These structural features contribute to its reactivity and interaction with biological systems.

Target of Action

This compound exhibits various biological activities through several mechanisms:

- Nucleophilic Activity : The carbon at the C-2 position can act as a nucleophile, engaging in self-aldol condensation reactions that may influence cellular processes.

- Enzyme Interaction : It interacts with various enzymes and proteins, affecting their activity and leading to altered metabolic pathways .

Mode of Action

The compound's biological effects are mediated through:

- Gene Expression Modulation : It can influence the expression of genes involved in oxidative stress responses, impacting overall cellular health.

- Cell Signaling Pathways : By affecting signaling pathways, it alters cellular responses to stress and injury.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its lipophilicity, which affects absorption and distribution in biological systems. Studies indicate that its stability under physiological conditions is crucial for maintaining its biological activity over time.

Biological Activity Overview

The biological activities of this compound include:

| Activity | Effect | Mechanism |

|---|---|---|

| Antiviral | Inhibits viral replication | Interference with viral enzyme activity |

| Antibacterial | Exhibits bactericidal effects | Disruption of bacterial cell wall synthesis |

| Anti-inflammatory | Reduces inflammation markers | Modulation of cytokine production |

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Antiviral Activity : A study demonstrated that derivatives of indan-1,3-dione exhibited significant antiviral activity against specific viral strains by inhibiting their replication .

- Antibacterial Effects : Research indicated that compounds similar to this compound showed promising antibacterial effects against Gram-positive bacteria through mechanisms involving cell wall disruption .

- Anti-inflammatory Properties : In vivo studies reported that this compound could reduce inflammation in animal models by downregulating pro-inflammatory cytokines.

Interaction with Biomolecules

The compound's interactions with biomolecules are critical for its biological activity:

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Subcellular Localization : The localization within specific organelles influences its interaction with target proteins and enzymes.

Stability and Degradation

The stability of this compound under physiological conditions has been assessed. It remains stable over time but can degrade under certain conditions, which may alter its biological activity.

特性

IUPAC Name |

2-(1,3-dioxoinden-2-ylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4N2O2/c13-5-7(6-14)10-11(15)8-3-1-2-4-9(8)12(10)16/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFLMIPTYDGFOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C#N)C#N)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401295294 | |

| Record name | 2-(Dicyanomethylene)-1,3-indandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401295294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16954-74-8, 90522-66-0 | |

| Record name | 2-(Dicyanomethylene)-1,3-indandione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16954-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Dicyanomethylene)-1,3-indandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401295294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Dicyanomethylene)indan-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main reaction pathways of DCID with electron-rich alkynes?

A1: DCID exhibits two primary reaction pathways with electron-rich alkynes:

- [2+2] Cycloaddition-Retroelectrocyclization: This pathway targets the exocyclic double bond of DCID, leading to the formation of cyanobuta-1,3-dienes. These products are characterized by their push-pull chromophore properties, making them potentially useful in optoelectronics. []

- [4+2] Hetero-Diels-Alder (HDA) Reaction: This pathway occurs at an enone moiety of DCID, yielding fused 4H-pyran heterocycles. []

Q2: Can the selectivity between these reaction pathways be controlled?

A2: Yes, reaction conditions significantly influence the selectivity between these pathways. Notably, the introduction of Lewis acids drastically promotes the formation of the HDA adduct, favoring the [4+2] pathway. []

Q3: Does DCID react with other nucleophiles besides alkynes?

A3: Yes, research indicates that DCID reacts with various nucleophiles. For instance, it reacts with pyrazolones to yield spiro[indol- and spiro[inden-pyrano[2,3-c]pyrazole] derivatives. [] Additionally, 2-amino-N′-arylbenzimidamides react with DCID to produce novel quinazoline derivatives. []

Q4: Are there any known structural rearrangements that DCID can undergo?

A4: Interestingly, DCID can rearrange to form 2,3-dicyano-1,4-naphthoquinone (DCNQ). This isomerization can be triggered by one-electron transfer to DCID from various sources, such as iodide ions, sodium metal, or even organic electron donors like tetrathiafulvalene (TTF). []

Q5: What analytical techniques are employed to study DCID and its reactions?

A5: Various analytical methods are used to characterize DCID and its derivatives. X-ray crystallography has been instrumental in determining the solid-state structures of both DCID and its salts, providing valuable insights into its molecular geometry and packing arrangements. [] Furthermore, spectroscopic techniques are likely employed to analyze the products formed in reactions involving DCID. For example, characterizing the cyanobuta-1,3-dienes and 4H-pyran heterocycles mentioned earlier would likely involve techniques like NMR spectroscopy and mass spectrometry. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。